Chaetomellic acid B-d3 (disodium)
CAS No.:
Cat. No.: VC16648183
Molecular Formula: C21H34Na2O4
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34Na2O4 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
| Standard InChI | InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |
| Standard InChI Key | FJQLDNIZWYJEEX-HSIFYRSESA-L |
| Isomeric SMILES | [2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Chaetomellic acid B-d3 (disodium) belongs to the class of alkyl dicarboxylic acids, featuring a (Z,Z)-configuration at its double bonds and a trideuterated methyl group at the C-3 position. The deuterium substitution replaces three hydrogen atoms in the methyl group, a modification designed to improve metabolic stability and isotopic labeling capabilities . The disodium salt form neutralizes the carboxylic acid groups, resulting in a negatively charged dianion under physiological conditions.
Key Structural Features:
-
Core Structure: A 16-carbon aliphatic chain with a (Z)-7-hexadecenyl substituent.
-
Functional Groups: Two carboxylate groups (as disodium salts) and a deuterated methyl branch.
-
Stereochemistry: (2Z,7Z)-configuration ensures spatial alignment critical for enzyme interaction .
Physicochemical Characteristics
The compound exhibits a purity of ≥98% and is typically stored as a powder at 2–8°C, protected from light and air to prevent degradation . Its solubility profile includes polar aprotic solvents such as dimethyl sulfoxide (DMSO) and chloroform, facilitating its use in in vitro assays.
Table 1: Physicochemical Properties of Chaetomellic Acid B-d3 (Disodium)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.49 g/mol |
| Purity | ≥98% |
| Storage Conditions | 2–8°C, protected from light |
| Solubility | DMSO, chloroform |
Synthesis and Production
Fermentation-Based Isolation
Chaetomellic acid B-d3 is primarily derived from the fermentation broth of Chaetomella acutiseta. The deuterated methyl group is introduced via isotopic enrichment during fungal cultivation, leveraging the organism's biosynthetic machinery to incorporate deuterium from deuterated precursors in the growth medium . Post-fermentation, the compound is extracted using organic solvents and purified via column chromatography.
Chemical Synthesis
While fermentation remains the primary production method, chemical synthesis routes have been explored for structural analogs. A multi-step approach involves:
-
Grignard Reaction: Formation of the aliphatic chain via alkylation of maleic anhydride derivatives.
-
Deuteration: Introduction of deuterium using deuterated methyl iodide or similar reagents.
-
Salt Formation: Neutralization with sodium hydroxide to yield the disodium salt .
Challenges: Stereochemical control during double bond formation and deuteration efficiency are critical bottlenecks. Recent advances in radical cyclization and atom-transfer radical reactions have improved yields and selectivity .
Biological Activity and Mechanism of Action
Inhibition of RAS Farnesyl Protein Transferase
Chaetomellic acid B-d3 (disodium) acts as a competitive inhibitor of FPTase, an enzyme responsible for post-translational farnesylation of RAS proteins—a modification essential for their membrane localization and oncogenic activity . By mimicking the farnesyl pyrophosphate (FPP) substrate, the compound binds to the enzyme's active site, preventing RAS activation.
Key Findings:
-
IC₅₀ Values: The non-deuterated form (chaetomellic acid B) exhibits an IC₅₀ of 55 nM against recombinant human FPTase .
-
Specificity: No significant inhibition of related enzymes (e.g., geranylgeranyl transferase) is observed, ensuring targeted activity .
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Chaetomellic Acid B | FPTase | 55 | High |
| Chaetomellic Acid A | FPTase | 68 | Moderate |
| Manumycin A | FPTase | 120 | Low |
Applications in Research and Therapy
Biochemical Tools
-
Isotopic Labeling: The deuterated methyl group enables tracking via mass spectrometry in metabolic studies.
-
Enzyme Kinetics: Used to elucidate FPTase catalytic mechanisms and substrate specificity .
Therapeutic Development
Ongoing research explores its utility in:
-
Oncology: Combination therapies with MEK or PI3K inhibitors to overcome RAS pathway redundancy.
-
Neuroprotection: Modulation of RAS/ERK signaling in ischemic stroke models showed reduced neuronal apoptosis .
Comparison with Structural Analogues
Chaetomellic acid B-d3 (disodium) distinguishes itself from related compounds through its deuterium substitution and enhanced stability.
Table 3: Structural and Functional Comparison
| Compound | Deuterated | Solubility | FPTase IC₅₀ (nM) |
|---|---|---|---|
| Chaetomellic Acid B-d3 | Yes | High | ~55 (estimated) |
| Chaetomellic Acid A | No | Moderate | 68 |
| 2-Methyl-3-octylmaleate | No | Low | >500 |
Future Perspectives
Pharmacokinetic Optimization
Deuterium’s kinetic isotope effect may prolong half-life, but in vivo studies are needed to validate this hypothesis. Prodrug formulations are under investigation to improve oral bioavailability.
Expanding Therapeutic Indications
Beyond oncology, potential applications in neurodegenerative diseases and autoimmune disorders warrant exploration, given RAS's role in cellular stress responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume